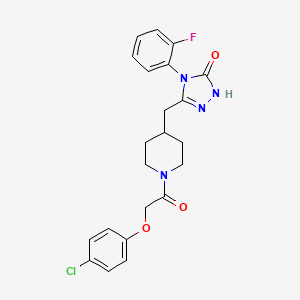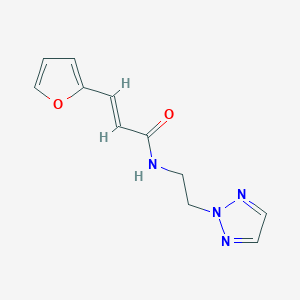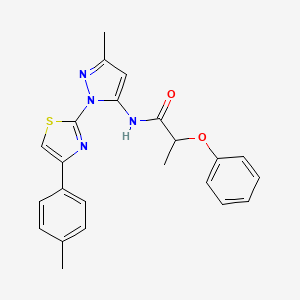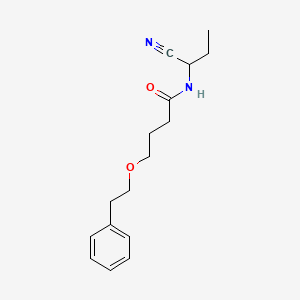![molecular formula C23H20FN3O3S B2993381 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 879139-11-4](/img/no-structure.png)
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities . They are often used as building blocks in organic synthesis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific functional groups. Thieno[3,2-d]pyrimidines can undergo a variety of reactions, including oxidations, aminations, halogenations, and C–C-bond-formations .Aplicaciones Científicas De Investigación
Radioligand Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which include structures closely related to 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide, has been reported as selective ligands of the translocator protein (18 kDa). This research has focused on developing compounds such as DPA-714 for imaging translocator protein with PET, highlighting the compound's potential for in vivo imaging of neuroinflammatory processes (Dollé et al., 2008).
Antitumor Activity
Research into derivatives of the compound structure has shown selective antitumor activities, indicating the potential of these compounds in cancer treatment. Studies have synthesized and tested compounds for their ability to inhibit tumor growth, demonstrating that the R-configuration of these compounds contributes to their antitumor activities (Xiong Jing, 2011).
Herbicidal Activity
Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, designed and synthesized from related compounds, demonstrated significant herbicidal activities against dicotyledonous weeds. This suggests the potential application of these compounds in agricultural practices to control weed growth (Daoxin Wu et al., 2011).
Neuroinflammation PET Imaging
Further research into pyrazolo[1,5-a]pyrimidines, closely related to the discussed compound, developed fluoroalkyl- and fluoroalkynyl- analogues for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These derivatives exhibited subnanomolar affinity for TSPO, comparable to that of parent molecules, with potential as in vivo PET radiotracers for neuroinflammation (Damont et al., 2015).
Molecular Structure and Drug Likeness
A novel antiviral active molecule structurally similar to this compound has been synthesized and characterized, with a focus on its molecular structure, hydrogen-bonded interactions, and drug likeness. The study provides insights into the pharmacokinetic properties and potential as an antiviral agent against SARS-CoV-2 (S. Mary et al., 2020).
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a thieno[3,2-d]pyrimidine derivative with a substituted benzaldehyde, followed by a series of reactions to introduce the acetamide and methyl groups.", "Starting Materials": [ "2,4-dioxothieno[3,2-d]pyrimidine", "4-fluorobenzaldehyde", "4-methylbenzylamine", "acetic anhydride", "sodium acetate", "triethylamine", "N,N-dimethylformamide", "chloroform", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "magnesium sulfate" ], "Reaction": [ "Step 1: 2,4-dioxothieno[3,2-d]pyrimidine is reacted with 4-fluorobenzaldehyde in the presence of triethylamine and N,N-dimethylformamide to yield 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]benzaldehyde.", "Step 2: The resulting product from step 1 is then reacted with 4-methylbenzylamine in the presence of chloroform and sodium hydroxide to yield 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide.", "Step 3: The final product is purified by recrystallization from diethyl ether and drying over magnesium sulfate." ] } | |
Número CAS |
879139-11-4 |
Fórmula molecular |
C23H20FN3O3S |
Peso molecular |
437.49 |
Nombre IUPAC |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H20FN3O3S/c1-15-2-4-16(5-3-15)12-25-20(28)14-26-19-10-11-31-21(19)22(29)27(23(26)30)13-17-6-8-18(24)9-7-17/h2-11H,12-14H2,1H3,(H,25,28) |
Clave InChI |
GXBTUIPBAWNPIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-ethyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2993302.png)

![1-butyl-5-phenyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2993304.png)


![Methyl 3-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}-2-thiophenecarboxylate](/img/structure/B2993310.png)
![4-benzoyl-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2993311.png)
![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2993312.png)



![4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2993319.png)
![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2993320.png)
